N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,4-c]pyrazole core and a nitrobenzamide moiety, makes it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves the condensation of appropriate thieno[3,4-c]pyrazole derivatives with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
- N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethyl-benzamide
- N-(2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(dimethylamino)sulfonyl-benzamide
Uniqueness
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the nitro group enhances its potential as an electron-withdrawing substituent, influencing the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H12N4O3S |
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Molecular Weight |
304.33 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H12N4O3S/c1-16-12(10-6-21-7-11(10)15-16)14-13(18)8-3-2-4-9(5-8)17(19)20/h2-5H,6-7H2,1H3,(H,14,18) |
InChI Key |
KUCDXBNICJUEDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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